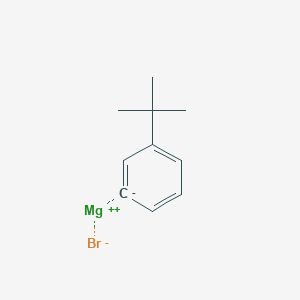

3-tert-Butylphenylmagnesium bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

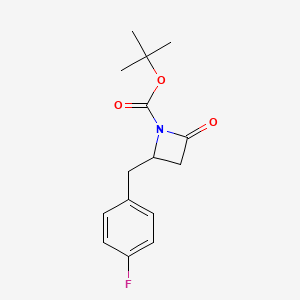

3-tert-Butylphenylmagnesium bromide is a chemical compound with the molecular formula C10H13BrMg . It is produced by Rieke Metals, a company with decades of experience in creating reliable organozinc and Grignard reagents .

Chemical Reactions Analysis

Alkyl halides like 3-tert-Butylphenylmagnesium bromide typically undergo both substitution and elimination reactions . The halogen-bearing carbon (in this case, bromine) is often the site of these reactions .Relevant Papers A paper titled “A Metal-Free Photocatalytic Hydrosilylation of Alkenes Using Bromide Salt as a Hydrogen Atom Transfer Reagent” discusses the use of bromide salts, similar to 3-tert-Butylphenylmagnesium bromide, in photocatalytic reactions .

科学研究应用

NMR Studies of Grignard Reagents

3-tert-Butylphenylmagnesium bromide is studied using NMR spectroscopy to understand the Schlenk equilibrium in Grignard reactions. This research provides insights into the behavior of Grignard reagents at different temperatures and solvent conditions, enhancing our understanding of these important chemical entities in organic synthesis (Allen, Hagias, Mair, & Williams, 1984).

Polymer Synthesis

This compound plays a significant role in the synthesis of polymers. For instance, it is used in the preparation of isotactic and stereoblock poly(methyl methacrylates), highlighting its importance in controlling the stereochemistry of polymers (Allen & Mair, 1984).

Grignard Reaction in Organic Synthesis

In organic synthesis, 3-tert-Butylphenylmagnesium bromide is utilized in Grignard reactions for various purposes. A study shows its application in the synthesis of specific organic compounds, demonstrating its versatility in organic chemistry (Gao, Liu, Bai, Guo, & Zhao, 2006).

Influence on Steric and Reactive Properties

Research also explores how the steric demand of substituents in compounds like 3-tert-Butylphenylmagnesium bromide affects the structure and reactivity of diarylzinc compounds. This is crucial for understanding the influence of bulky groups on the properties of organometallic compounds (Westerhausen, Ossberger, Alexander, & Ruhlandt-Senge, 2005).

Synthesis of Specialized Organic Compounds

The compound is also employed in the synthesis of specific organic structures like 3-aryl-3-pyrrolines and 3-arylpyrroles, indicating its applicability in creating specialized organic molecules (Leemans, Colpaert, Mangelinckx, Brabandere, Denolf, & Kimpe, 2011).

Reaction with Phosphazene Compounds

It is also used in the study of reactions with phosphazene compounds, adding to our understanding of its reactivity with different chemical families (Aslan, Öztürk, & Arslan, 2003).

Lead Derivative Synthesis

Research on terphenyl ligand-stabilized lead(II) derivatives uses 3-tert-Butylphenylmagnesium bromide, indicating its role in the synthesis of lead-based compounds (Hino, Olmstead, Phillips, Wright, & Power, 2004).

属性

IUPAC Name |

magnesium;tert-butylbenzene;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWUAUAZIODHRU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C[C-]=C1.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-Butylphenylmagnesium bromide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408700.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2408703.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2408704.png)

![Ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408707.png)

![N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408710.png)

![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)